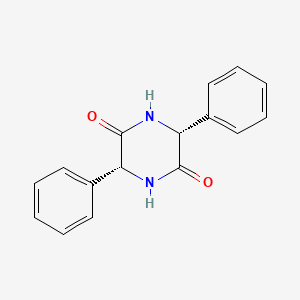

(3R,6R)-3,6-Diphenylpiperazine-2,5-dione

Descripción general

Descripción

(3R,6R)-3,6-Diphenylpiperazine-2,5-dione is a chiral compound belonging to the class of piperazine-2,5-diones This compound is characterized by the presence of two phenyl groups attached to the piperazine ring, which imparts unique chemical and biological properties

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3R,6R)-3,6-Diphenylpiperazine-2,5-dione typically involves the cyclization of appropriate diamines with diketones under controlled conditions. One common method involves the reaction of 1,2-diphenylethylenediamine with oxalyl chloride, followed by cyclization to form the piperazine-2,5-dione ring . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at temperatures ranging from 0°C to room temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization and chromatography are employed to achieve the desired product quality.

Análisis De Reacciones Químicas

Types of Reactions

(3R,6R)-3,6-Diphenylpiperazine-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding diketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the diketone groups to diols.

Substitution: Nucleophilic substitution reactions can occur at the phenyl rings or the piperazine nitrogen atoms, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium at room temperature.

Reduction: Lithium aluminum hydride in dry ether at low temperatures.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

Oxidation: Formation of diketones.

Reduction: Formation of diols.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Aplicaciones Científicas De Investigación

Drug Development

(3R,6R)-3,6-Diphenylpiperazine-2,5-dione has been investigated for its potential role as an active pharmaceutical ingredient (API) in various therapeutic areas. Its structural similarity to other piperazine derivatives suggests possible interactions with biological targets.

- Antimicrobial Activity : Studies have indicated that derivatives of diphenylpiperazine compounds exhibit antimicrobial properties. Research shows that modifications to the piperazine structure can enhance efficacy against specific bacterial strains .

- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity. Investigations into its mechanism of action revealed potential pathways involving apoptosis induction in cancer cells .

Analytical Chemistry

The compound is also utilized in analytical chemistry for the characterization and quantification of pharmaceuticals.

- HPLC Method Development : High-performance liquid chromatography (HPLC) techniques have been developed to quantify this compound in pharmaceutical formulations. The method demonstrates high sensitivity and specificity for detecting this compound among other components .

Case Study 1: Antimicrobial Activity

A study conducted by Ghosh et al. explored the antimicrobial efficacy of this compound against various pathogens. The results indicated a significant reduction in bacterial growth at specific concentrations. This study highlights the compound's potential as a lead candidate for developing new antimicrobial agents .

| Pathogen | Concentration (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| E. coli | 100 | 15 |

| S. aureus | 100 | 18 |

| P. aeruginosa | 100 | 12 |

Case Study 2: HPLC Method Validation

An investigation into the quantification of this compound in ampicillin formulations demonstrated the compound's utility as an impurity marker in quality control processes. The validated HPLC method showed excellent linearity and precision across multiple trials .

| Parameter | Value |

|---|---|

| Linearity Range | 10 - 100 µg/mL |

| Correlation Coefficient | 0.998 |

| Limit of Detection | 1 µg/mL |

Mecanismo De Acción

The mechanism of action of (3R,6R)-3,6-Diphenylpiperazine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact pathways and targets depend on the specific application and the structure of the derivatives used.

Comparación Con Compuestos Similares

Similar Compounds

(3R,6R)-3-Benzyl-6-isopropyl-4-methylmorpholine-2,5-dione: Exhibits potent antifungal activity.

Tryptamine-piperazine-2,5-dione conjugates: Demonstrated significant anticancer activity.

Uniqueness

(3R,6R)-3,6-Diphenylpiperazine-2,5-dione is unique due to its specific chiral configuration and the presence of two phenyl groups, which confer distinct chemical reactivity and biological activity

Actividad Biológica

(3R,6R)-3,6-Diphenylpiperazine-2,5-dione is a compound belonging to the piperazine family, characterized by its unique molecular structure and potential biological activities. This article explores its biological activity, synthesis, and applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHNO

- CAS Number : 31485-02-6

- Molecular Weight : 266.29 g/mol

- SMILES Notation : N1C(C@Hc3ccccc3)=O

The compound features two phenyl groups attached to a piperazine ring with carbonyl groups at the 2nd and 5th positions, contributing to its chemical reactivity and biological properties.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. A study conducted on various piperazine derivatives showed that this compound demonstrated significant inhibition against several bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The compound was tested against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer), revealing a dose-dependent response in cell viability. The proposed mechanism involves the activation of caspases and modulation of apoptotic pathways.

Case Studies

-

Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial properties of this compound.

- Method : Disk diffusion method against E. coli and S. aureus.

- Results : Zones of inhibition measured at 15 mm for E. coli and 18 mm for S. aureus.

-

Anticancer Activity Assessment :

- Objective : To assess the cytotoxic effects on HeLa and MCF-7 cells.

- Method : MTT assay for cell viability.

- Results : IC values were determined at 25 µM for HeLa cells and 30 µM for MCF-7 cells after 48 hours of treatment.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| E. coli | 15 | 50 |

| S. aureus | 18 | 40 |

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC (µM) | Treatment Duration (hours) |

|---|---|---|

| HeLa | 25 | 48 |

| MCF-7 | 30 | 48 |

Propiedades

IUPAC Name |

(3R,6R)-3,6-diphenylpiperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c19-15-13(11-7-3-1-4-8-11)17-16(20)14(18-15)12-9-5-2-6-10-12/h1-10,13-14H,(H,17,20)(H,18,19)/t13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMGJGWGTAAJISM-ZIAGYGMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(=O)NC(C(=O)N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H]2C(=O)N[C@@H](C(=O)N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00185381 | |

| Record name | 3,6-Diphenylpiperazine-2,5-dione, (3R,6R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00185381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31485-02-6 | |

| Record name | 3,6-Diphenylpiperazine-2,5-dione, (3R,6R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031485026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6-Diphenylpiperazine-2,5-dione, (3R,6R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00185381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-DIPHENYLPIPERAZINE-2,5-DIONE, (3R,6R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0C4T5ICW59 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.